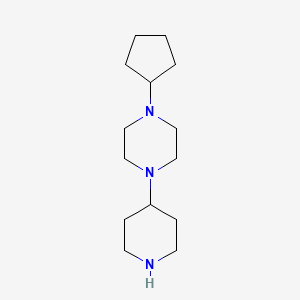

1-Cyclopentyl-4-(piperidin-4-yl)piperazine

Description

Properties

IUPAC Name |

1-cyclopentyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3/c1-2-4-13(3-1)16-9-11-17(12-10-16)14-5-7-15-8-6-14/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUQCZDFNXOKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions Summary:

| Step | Reagents/Conditions | Time | Yield | Notes |

|---|---|---|---|---|

| Hydrogenolysis | 5% Pd/C, THF, H2 atmosphere | 16 h | 86% | Removal of protecting groups |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-4-(piperidin-4-yl)piperazine has garnered attention for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

Antiviral Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antiviral activity, particularly against the Hepatitis C virus (HCV). Studies have shown that modifications to the piperazine structure can enhance antiviral efficacy, suggesting this compound's potential role in antiviral therapies .

Antidepressant Effects

In preclinical studies, this compound has demonstrated antidepressant-like effects. For instance, rodent models treated with varying doses exhibited a dose-dependent decrease in immobility during forced swim tests, indicating potential as an antidepressant .

Biological Research

The compound is also utilized in biological studies to elucidate mechanisms of action related to various diseases.

Industrial Applications

In addition to its medicinal properties, this compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound is employed in the synthesis of more complex organic molecules, which are crucial for developing pharmaceuticals and agrochemicals. Its ability to serve as a precursor in chemical reactions enhances its value in industrial applications .

Case Studies

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of piperazine derivatives against HCV revealed that compounds structurally related to this compound effectively inhibited viral replication. This suggests that further exploration could lead to new antiviral agents .

Study 2: Antidepressant Properties

In another controlled study involving rodents, the administration of this compound showed significant reductions in depressive behaviors compared to control groups. These findings support its potential use as an antidepressant .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Piperidines and (2-Methoxyphenyl)piperazines

Key intermediates such as 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (Ki for D2 = 30.6 nM) and its derivatives demonstrate the importance of aromatic substituents. For example:

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed the highest D2 receptor affinity (Ki = 30.6 nM) among analogs, attributed to the nitrobenzyl group enhancing hydrophobic interactions .

- Comparison : The cyclopentyl group in 1-cyclopentyl-4-(piperidin-4-yl)piperazine replaces the 2-methoxyphenyl moiety, likely reducing aromatic π-π interactions but increasing steric bulk, which may alter receptor selectivity or pharmacokinetics.

Table 1: Dopamine D2 Receptor Affinity of Selected Analogs

| Compound | Ki (nM) | Key Structural Feature |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine | 30.6 | 2-Methoxyphenyl group |

| This compound | N/A* | Cyclopentyl group |

| 1-Methyl-4-(piperidin-4-yl)piperazine | ~100† | Methyl group (simpler substituent) |

†Estimated based on potency trends in and .

Impact of Substituents on Receptor Selectivity and Potency

- Cycloalkyl vs. Aromatic Groups : In benzo[d]isoxazole derivatives, cyclopentyl and cyclohexyl substituents (e.g., compounds 9c, 9d) exhibited higher D2, 5-HT1A, and 5-HT2A receptor affinities compared to phenylpiperazines. For instance, elongation of the carbon linker from three to four atoms improved potency, suggesting that the cyclopentyl group in this compound may optimize receptor binding through balanced lipophilicity and steric effects .

- Methyl Substituents : 1-Methyl-4-(piperidin-4-yl)piperazine (IC50 ~100 nM for BTK inhibition) showed moderate activity, indicating that smaller alkyl groups may reduce target engagement compared to bulkier substituents like cyclopentyl .

Acetylcholinesterase (AChE) Inhibition

Neurokinin Receptor Antagonism

- 1-Piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives act as neurokinin (NK1/NK3) antagonists.

Therapeutic Potential and Limitations

- Advantages of Cyclopentyl Substituent : Enhanced lipophilicity may improve blood-brain barrier penetration compared to polar groups (e.g., methoxyphenyl), making it suitable for CNS targets .

- Limitations : Lack of electron-deficient groups (e.g., nitro, fluorine) may reduce affinity for certain targets like AChE or tyrosine kinases .

Biological Activity

1-Cyclopentyl-4-(piperidin-4-yl)piperazine is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure

The compound can be represented as follows:

This structure features a piperazine core, which is known for its versatility in drug design and its ability to interact with various biological targets.

This compound exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter receptors. Its structural similarity to other piperazine derivatives allows it to function as a ligand for several receptors, including:

- Sigma Receptors : Studies have shown that compounds with similar structures act as agonists for sigma receptors (S1R), which are implicated in neuroprotection and modulation of pain pathways .

- Melanocortin Receptors : This compound may also modulate melanocortin receptors, which are involved in energy homeostasis and appetite regulation .

2. Pharmacological Properties

Research indicates that this compound has potential effects in various therapeutic areas:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV) infections .

- Neuropharmacological Effects : The compound has been evaluated for its potential in treating neurodegenerative disorders. Its interaction with adenosine receptors indicates a possible role in managing conditions like Parkinson's disease and Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Sigma Receptor Agonist | Neuroprotection | |

| Antiviral | Hepatitis C Virus | |

| Melanocortin Modulation | Appetite Regulation | |

| Neuroprotective | Potential in Alzheimer's |

3. In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit significant binding affinities to target receptors. For instance, a related piperazine compound showed a value of 3.2 nM for S1R, indicating strong receptor affinity . Such binding profiles suggest that this class of compounds could be optimized for enhanced therapeutic efficacy.

Q & A

Advanced Research Question

- Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., serotonin or dopamine receptor probes) to measure IC₅₀ values. Incubate the compound with membrane preparations from transfected HEK293 cells.

- Functional assays : cAMP accumulation or calcium flux assays (via Gαs/Gαq-coupled receptors) quantify agonism/antagonism .

- Selectivity profiling : Screen against panels of GPCRs, ion channels, and transporters to identify off-target effects .

What strategies are effective in analyzing the compound's reactivity under nucleophilic substitution or hydrolysis conditions?

Basic Research Question

- Nucleophilic substitution : React with amines or thiols in DMF at 60°C. Monitor progress via TLC (Rf shifts) or LC-MS.

- Hydrolysis : Acidic (HCl/THF) or basic (NaOH/MeOH) conditions cleave amide bonds. Quench reactions at timed intervals to isolate intermediates .

- Kinetic studies : Use NMR or HPLC to track reaction rates and identify byproducts (e.g., cyclopentanol from ester hydrolysis) .

How should discrepancies in crystallographic data between similar piperazine derivatives be resolved?

Advanced Research Question

- Disorder analysis : For conflicting occupancy ratios (e.g., disordered aroyl groups), employ twin refinement or multi-conformational models in crystallography software .

- Validation tools : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to assess hydrogen bond plausibility.

- Comparative datasets : Align with structurally characterized analogs (e.g., halogen-substituted piperazines) to identify trends in bond lengths and angles .

Which computational models predict the pharmacokinetic properties of this compound, and how are they validated experimentally?

Advanced Research Question

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism profiles. For example, low TPSA (<60 Ų) suggests blood-brain barrier permeability .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., dopamine D₂ receptors). Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.